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Compound of Interest

Compound Name: 4,8-Dinitroquinoline

Cat. No.: B15479523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for 4,8-
Dinitroquinoline. Due to the limited availability of direct experimental data for this specific

isomer, this document cross-references spectroscopic information from closely related

dinitroquinoline and mono-nitroquinoline derivatives. The aim is to offer a predictive overview of

the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass

spectrometry (MS) characteristics of 4,8-Dinitroquinoline to support research and

development activities.

Data Presentation: A Comparative Spectroscopic
Analysis
The following tables summarize the available spectroscopic data for selected nitroquinoline

derivatives. This information serves as a basis for predicting the spectral properties of 4,8-
Dinitroquinoline.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of Related Nitroquinolines
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Compound Solvent
¹H NMR Chemical
Shifts (δ, ppm)

¹³C NMR Chemical
Shifts (δ, ppm)

5-Nitroquinoline -

(Specific data not

readily available in

searches)

(Specific data not

readily available in

searches)

8-Nitroquinoline -

(Specific data not

readily available in

searches)

(Specific data not

readily available in

searches)

6-Methoxy-8-

nitroquinoline
-

(Specific data not

readily available in

searches)

(Specific data not

readily available in

searches)

Predicted 4,8-

Dinitroquinoline
CDCl₃

Protons on the

quinoline ring are

expected to be

significantly downfield

shifted due to the

strong electron-

withdrawing effects of

the two nitro groups.

Aromatic protons

would likely appear in

the range of 7.5-9.5

ppm.

Carbons bearing the

nitro groups (C4 and

C8) and adjacent

carbons would show

significant downfield

shifts.

Table 2: IR, UV-Vis, and Mass Spectrometry Data of Related Nitroquinolines
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Compound IR (cm⁻¹) UV-Vis (λmax, nm)
Mass Spectrometry
(m/z)

5-Nitroquinoline

(Specific data not

readily available in

searches)

(Specific data not

readily available in

searches)

Molecular Ion (M⁺):

174.16

8-Nitroquinoline[1]

(Specific data not

readily available in

searches)

UV: 3-177[1]
Molecular Ion (M⁺):

174.16[1]

6-Methoxy-8-

nitroquinoline[2]

Solid (1.0% in KBr

pellet)[2]

(Specific data not

readily available in

searches)

Molecular Weight:

204.18[3]

5,7-Dinitro-8-

quinolinol[4]

(Vibrational spectra

mentioned in a study)

[5]

(Specific data not

readily available in

searches)

(Specific data not

readily available in

searches)[4]

Predicted 4,8-

Dinitroquinoline

Expected strong

absorptions for N-O

stretching of the nitro

groups (~1550-1500

cm⁻¹ and 1350-1300

cm⁻¹). Aromatic C-H

and C=C stretching

bands would also be

present.

The extended

conjugation and the

presence of nitro

groups are expected

to result in absorption

maxima in the UV

region, likely with

multiple bands.

Expected Molecular

Ion (M⁺) at m/z

219.16.

Fragmentation would

likely involve the loss

of NO₂ groups.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for organic compounds like 4,8-Dinitroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the solid compound in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a standard NMR tube.[6] For ¹³C

NMR, a higher concentration (50-100 mg) may be necessary.[6]
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift calibration in organic solvents.[7]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a specific

field strength (e.g., 400 MHz for ¹H).[8] For quantitative analysis, ensure complete relaxation

of nuclei between pulses.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample

(around 50 mg) in a volatile solvent like methylene chloride.[9]

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the compound.[9]

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and

acquire the spectrum.[9] The spectrum is typically recorded in the mid-infrared range (4000-

400 cm⁻¹).[10]

Data Analysis: Identify characteristic absorption bands corresponding to specific functional

groups (e.g., N-O stretching for nitro groups).[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an

absorbance value within the linear range of the instrument (typically 0.1-1 AU).

Blank Measurement: Record a baseline spectrum using a cuvette containing only the

solvent.

Data Acquisition: Place the sample solution in a quartz cuvette and record the absorption

spectrum over a specific wavelength range (e.g., 200-800 nm).[12]
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Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the

molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law.[12]

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL, followed by

further dilution.[13]

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a

common method for small organic molecules, which involves bombarding the sample with a

high-energy electron beam.[14]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.[14]

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.[14] The peak with the highest abundance is referred to as the base peak.

[14]
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Caption: General workflow for spectroscopic analysis of an organic compound.

Predicted: 4,8-Dinitroquinoline Alternative: 8-Nitroquinoline

IR: Strong N-O Stretch
(~1550-1500, 1350-1300 cm⁻¹)

Key Differences

Second NO₂ group
intensifies bands

¹H NMR: Aromatic Protons
(δ 7.5-9.5 ppm)

Greater downfield shift
due to two NO₂ groups

MS: M⁺ at m/z 219

Higher molecular weight
due to second NO₂ group

IR: Strong N-O Stretch
(~1530, 1350 cm⁻¹)

¹H NMR: Aromatic Protons
(Downfield shifted) MS: M⁺ at m/z 174
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Caption: Comparison of key predicted spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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